molecular formula C17H22ClN3O2 B1521491 4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride CAS No. 1185301-68-1

4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Cat. No.: B1521491
CAS No.: 1185301-68-1
M. Wt: 335.8 g/mol
InChI Key: BIPVXVLYZPDEMI-UHFFFAOYSA-N
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Description

4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride: . This compound features a benzaldehyde group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclopropylmethyl and propylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common approach is to react a suitable precursor with a cyclopropylmethyl halide and a propylamine under controlled conditions to form the desired oxadiazole structure. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzaldehyde group can be oxidized to form benzoic acid.

  • Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: : The cyclopropylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Benzoic acid

  • Reduction: : Corresponding amine derivatives

  • Substitution: : Various substituted cyclopropylmethyl derivatives

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme active sites or receptor binding sites. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of the 1,2,4-oxadiazole ring and the cyclopropylmethyl group. Similar compounds include:

  • 4-(5-{[(Cyclopropylmethyl)(ethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

  • 4-(5-{[(Cyclopropylmethyl)(butyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

These compounds differ in the alkyl chain length attached to the amino group, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2.ClH/c1-2-9-20(10-13-3-4-13)11-16-18-17(19-22-16)15-7-5-14(12-21)6-8-15;/h5-8,12-13H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPVXVLYZPDEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 2
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4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 3
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4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 6
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

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